3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Catalog No.
S965648
CAS No.
28563-19-1
M.F
C15H10ClNO2
M. Wt
271.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

CAS Number

28563-19-1

Product Name

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

IUPAC Name

7-chloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

Synonyms

3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, MDL 104,653, MDL 104653, MDL-104,653, MDL-104653

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, also known as L-698532, is a synthetic compound with the molecular formula C15H10ClNO2 and a molecular weight of approximately 271.70 g/mol. This compound features a quinoline core structure, characterized by a fused bicyclic aromatic system. The presence of a hydroxyl group at the 4-position and a chlorine atom at the 7-position contributes to its unique chemical properties. The phenyl group at the 3-position further enhances its structural complexity, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology .

NMDA Receptor Antagonist

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, also known as MDL 104,653, is a research compound investigated for its potential as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor []. NMDA receptors are crucial for learning and memory, but their overactivation has been implicated in various neurological disorders like epilepsy and Alzheimer's disease.

Studies have shown that MDL 104,653 can block the action of glycine, a co-agonist essential for NMDA receptor activation []. This suggests its potential role in modulating NMDA receptor function and influencing related neurological processes.

Anticonvulsant Effects

Research has explored the anticonvulsant properties of MDL 104,653. Studies in mice demonstrated its effectiveness in protecting against sound-induced seizures at various administration routes (intracerebroventricular, intraperitoneal, and oral) []. The compound also significantly reduced the duration and severity of kindled seizures in rats []. These findings suggest that MDL 104,653 may hold promise as a potential treatment for epilepsy by regulating NMDA receptor activity.

The chemical behavior of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a potential precursor for synthesizing derivatives.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, allowing for the formation of various derivatives.
  • Cyclization Reactions: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds through cyclization .

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one exhibits significant biological activity, particularly as an antagonist of the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity and memory function. The compound's ability to interact with this receptor suggests potential therapeutic applications in treating neurodegenerative diseases and neuropathic pain . Additionally, studies indicate that it may possess anticancer properties, with preliminary data showing cytotoxic effects against various cancer cell lines .

The synthesis of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one typically involves several key steps:

  • Formation of the Quinoline Core: Cyclization of appropriate precursors under controlled conditions to establish the quinoline structure.
  • Chlorination: Introduction of the chlorine atom at the 7-position using chlorinating agents.
  • Hydroxylation: Addition of the hydroxyl group at the 4-position through hydroxylation reactions.
  • Phenylation: Attaching the phenyl group at the 3-position via electrophilic aromatic substitution or other methods .

The applications of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one span multiple domains:

  • Pharmaceutical Development: Its role as an NMDA receptor antagonist positions it as a candidate for developing treatments for neurological disorders.
  • Chemical Research: Used as a model compound to study drug-receptor interactions and molecular docking studies.
  • Anticancer Research: Investigated for its potential use in developing new anticancer agents due to its cytotoxic effects on cancer cells .

Interaction studies involving 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one have focused primarily on its binding affinity to NMDA receptors. Molecular docking simulations have provided insight into how this compound interacts with receptor sites, revealing critical binding interactions that could inform drug design efforts. Additionally, studies have explored its interactions with various enzymes and proteins involved in cellular signaling pathways, highlighting its potential therapeutic implications .

Several compounds share structural similarities with 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one, each exhibiting unique properties:

Compound NameStructureNotable Features
L-701324L-701324A derivative with anti-anxiety properties targeting similar receptors.
7-Chloroquinoline7-ChloroquinolineLacks the phenolic hydroxyl group; primarily studied for antibacterial properties.
4-Hydroxyquinoline4-HydroxyquinolineSimilar core structure but without chlorine substitution; explored for antifungal activity.

Uniqueness

What sets 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one apart is its specific combination of functional groups that enhance its biological activity, particularly as an NMDA receptor antagonist. This unique profile allows it to be investigated for diverse therapeutic applications that are not fully explored by its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

271.0400063 g/mol

Monoisotopic Mass

271.0400063 g/mol

Heavy Atom Count

19

LogP

3.5 (LogP)

Other CAS

28563-19-1

Dates

Modify: 2023-08-16

Explore Compound Types